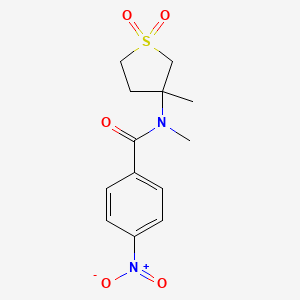

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-13(7-8-21(19,20)9-13)14(2)12(16)10-3-5-11(6-4-10)15(17)18/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCMZFXHRXBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.

Nitration of benzamide: The benzamide is nitrated to introduce the nitro group at the desired position.

Coupling reaction: The dioxidotetrahydrothiophenyl group is then coupled with the nitrated benzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Further oxidized derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Substitution: Substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Cancer Research

This compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models . This suggests a promising role in cancer therapy development.

Enzyme Inhibition

This compound has been studied as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it may affect phosphodiesterases, which play a crucial role in regulating cyclic nucleotide levels in cells. Such modulation can have implications for treating diseases like heart failure and depression .

Drug Delivery Systems

Research is ongoing into the use of this compound as a carrier in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and efficacy of therapeutic agents .

Pesticide Development

Given its chemical structure, there is potential for this compound to be developed as a novel pesticide or herbicide. Studies are examining its effectiveness against specific pests and plant pathogens, aiming to create environmentally friendly agricultural solutions .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The dioxidotetrahydrothiophenyl group may also play a role in modulating the compound’s activity by interacting with various pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

Flutolanil incorporates a trifluoromethyl group, which, like the nitro group, is electron-withdrawing but offers distinct steric and lipophilic properties critical for pesticidal activity .

Amide Nitrogen Substituents:

- The 3-methyltetrahydrothiophene sulfone substituent in the target compound introduces a rigid, polarizable scaffold, contrasting with the flexible hydroxy-tert-butyl group in ’s compound . This rigidity may influence binding affinity in biological or catalytic systems.

- 4-Nitro-N-(3-nitrophenyl)benzamide features dual nitro groups, creating a highly electron-deficient aromatic system suitable for teaching lab derivatization but less suited for catalysis due to reduced solubility .

Applications: While flutolanil and other pesticidal benzamides (e.g., methoprotryne) rely on lipophilic substituents (e.g., trifluoromethyl, chloro) for bioactivity , the target compound’s sulfone group may favor applications in metal-catalyzed reactions or drug design, where sulfones are known to enhance metabolic stability .

Biological Activity

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide (CAS No. 874651-92-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 312.34 g/mol. The compound features a dioxidotetrahydrothiophene moiety linked to a nitro-substituted benzamide, which may influence its biological interactions and therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with various biological molecules, potentially leading to therapeutic effects. Additionally, the dioxidotetrahydrothiophenyl group may modulate the compound's activity by influencing multiple signaling pathways.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of compounds structurally similar to this compound. For instance, modifications in related compounds have shown significant analgesic effects in animal models, suggesting that this class of compounds may be effective in pain management .

Case Study:

A study evaluated a series of benzamide derivatives for their μ-opioid receptor (MOR) agonism and found that certain modifications enhanced their potency and blood-brain barrier penetration. The most potent compounds demonstrated an ED value of approximately 1.059 mg/kg in tail-flick tests, indicating strong antinociceptive activity .

Summary of Research Findings

Q & A

Q. What are the key steps in synthesizing N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including amidation and sulfone group formation. Key steps include:

- Amide bond formation : Use of acyl chlorides (e.g., 4-nitrobenzoyl chloride) with amines under Schotten-Baumann conditions, requiring precise pH control and triethylamine as a base .

- Sulfone introduction : Oxidation of tetrahydrothiophene derivatives using oxidizing agents like hydrogen peroxide or mCPBA .

- Purification : Chromatography (e.g., silica gel or Al₂O₃) or recrystallization to achieve >95% purity . Optimization : Temperature control (e.g., 0–25°C for amidation), solvent selection (e.g., dichloromethane for solubility), and continuous flow reactors to enhance scalability and yield .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points .

- Chromatography : HPLC or TLC monitors reaction progress and purity .

Q. What functional groups dominate the reactivity of this compound, and how do they influence its biological activity?

| Functional Group | Role in Reactivity/Biological Activity |

|---|---|

| Nitrobenzamide | Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes . |

| Tetrahydrothiophene sulfone | Stabilizes conformational rigidity, improving target binding affinity . |

| Methyl groups | Modulate lipophilicity, impacting membrane permeability . |

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s potential antimicrobial or anticancer activity?

Hypothesized mechanisms include:

- Enzyme inhibition : Nitro groups may act as electron-deficient motifs, disrupting redox-sensitive enzymes (e.g., thioredoxin reductase) .

- DNA intercalation : Planar benzamide moieties could intercalate DNA, inducing apoptosis in cancer cells .

- Reactive oxygen species (ROS) generation : Sulfone groups may enhance oxidative stress in microbial targets . Validation : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) coupled with molecular docking to map binding sites .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases, GPCRs) using the compound’s 3D conformation .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic attack sites .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How should researchers address contradictions in biological activity data across different studies?

Contradictions may arise from:

- Derivative variability : Substituent changes (e.g., chloro vs. methoxy groups) alter activity profiles .

- Assay conditions : Varying pH, temperature, or cell lines impact results .

- Purity discrepancies : Impurities >5% can skew bioactivity data; validate with HPLC-MS . Resolution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., SPR alongside enzyme inhibition) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipid solubility : Introduce alkyl chains (e.g., ethylbenzyl groups) to improve logP values .

- Metabolic stability : Replace labile esters with amides or heterocycles to resist hydrolysis .

- Half-life extension : PEGylation or prodrug formulations sustain plasma concentrations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amidation | 4-Nitrobenzoyl chloride, Et₃N, DCM, 0°C | 85–90 | 95 | |

| Sulfonation | H₂O₂, AcOH, 60°C | 75 | 90 | |

| Purification | Silica gel chromatography | 70 | 99 |

Q. Table 2. Biological Activity Correlations

| Derivative Structure | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |

|---|---|---|---|

| 4-Nitrobenzamide core | 2.5 (E. coli) | 12.3 (HeLa) | |

| Chloro-substituted | 1.8 (S. aureus) | 8.9 (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.